molecular formula C16H19N3O2 B6330171 tert-Butyl N-[3-(6-aminopyridin-3-yl)phenyl]carbamate CAS No. 1314987-68-2

tert-Butyl N-[3-(6-aminopyridin-3-yl)phenyl]carbamate

Cat. No.: B6330171
CAS No.: 1314987-68-2
M. Wt: 285.34 g/mol
InChI Key: RDLFAPUDBSPKHP-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(6-aminopyridin-3-yl)phenyl]carbamate is an organic compound with the molecular formula C15H20N3O2. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[3-(6-aminopyridin-3-yl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(6-aminopyridin-3-yl)phenyl isocyanate. The reaction is carried out under inert atmosphere conditions, often using solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control and the use of catalysts to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-(6-aminopyridin-3-yl)phenyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

tert-Butyl N-[3-(6-aminopyridin-3-yl)phenyl]carbamate has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl N-[3-(6-aminopyridin-3-yl)phenyl]carbamate involves its interaction with specific molecular targets. For instance, it can bind to the active site of enzymes or receptors, inhibiting their activity. The compound may also interact with cellular pathways, modulating signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • tert-Butyl (6-aminopyridin-3-yl)carbamate
  • 3-(Boc-amino)-1-propanol

Uniqueness

tert-Butyl N-[3-(6-aminopyridin-3-yl)phenyl]carbamate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .

Properties

IUPAC Name

tert-butyl N-[3-(6-aminopyridin-3-yl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-16(2,3)21-15(20)19-13-6-4-5-11(9-13)12-7-8-14(17)18-10-12/h4-10H,1-3H3,(H2,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLFAPUDBSPKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001145912
Record name Carbamic acid, N-[3-(6-amino-3-pyridinyl)phenyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001145912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314987-68-2
Record name Carbamic acid, N-[3-(6-amino-3-pyridinyl)phenyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314987-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[3-(6-amino-3-pyridinyl)phenyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001145912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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